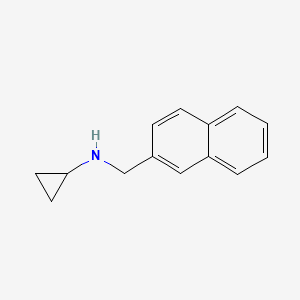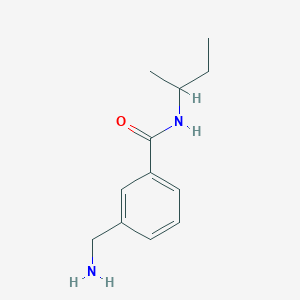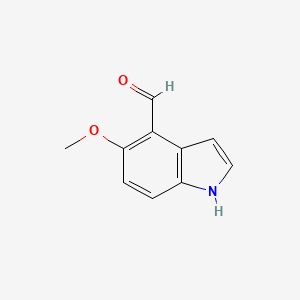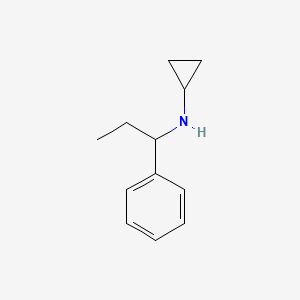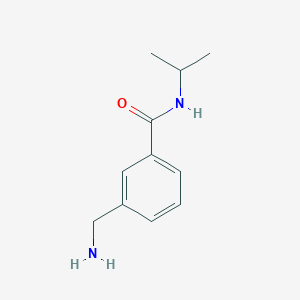
3-(aminomethyl)-N-(propan-2-yl)benzamide
Descripción general
Descripción
Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amine group can participate in acid-base reactions, and the amide group can undergo hydrolysis under acidic or basic conditions .Aplicaciones Científicas De Investigación
Neuroleptic Activity
Research has shown the potential of benzamides, including derivatives similar to 3-(aminomethyl)-N-(propan-2-yl)benzamide, in neuroleptic activity. A study by Iwanami et al. (1981) synthesized and evaluated benzamides for inhibitory effects on apomorphine-induced stereotyped behavior in rats, revealing a strong correlation between structure and activity. These findings suggest the relevance of such compounds in treating psychosis (Iwanami et al., 1981).
X-ray Structures and Computational Studies
Nycz et al. (2011) conducted X-ray structural analyses and computational studies on several cathinones, demonstrating how structural modifications in benzamide derivatives impact their properties. Such studies provide insights into the molecular design of similar compounds like this compound (Nycz et al., 2011).
Role in Supramolecular Gelators
Yadav and Ballabh (2020) explored N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators. Their research highlighted the role of methyl functionality in gelation behavior, which could be relevant for similar compounds like this compound (Yadav & Ballabh, 2020).
Colorimetric Sensing of Fluoride Anions
Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and found that certain compounds exhibit color transition in response to fluoride anions. This indicates potential applications in sensing technologies for compounds like this compound (Younes et al., 2020).
Cardiac Electrophysiological Activity
Morgan et al. (1990) investigated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, showing potential as class III agents in cardiac applications. This research opens avenues for the use of similar compounds like this compound in cardiac therapeutics (Morgan et al., 1990).
Luminescence and Stimuli-Responsive Properties
Srivastava et al. (2017) synthesized pyridyl substituted benzamides with luminescent and multi-stimuli-responsive properties, suggesting potential applications in photonic and sensor technologies for related compounds (Srivastava et al., 2017).
Synthesis of Chitosan Derivatives
Omura et al. (2001) demonstrated the regioselective Mannich reaction of phenolic compounds for synthesizing chitosan derivatives, a process potentially applicable to the modification of compounds like this compound (Omura et al., 2001).
Propiedades
IUPAC Name |
3-(aminomethyl)-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)13-11(14)10-5-3-4-9(6-10)7-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFLYOXNDXWVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Aminomethyl)benzoyl]piperazin-2-one](/img/structure/B3306098.png)
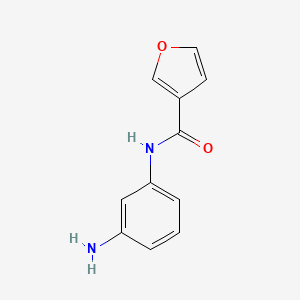
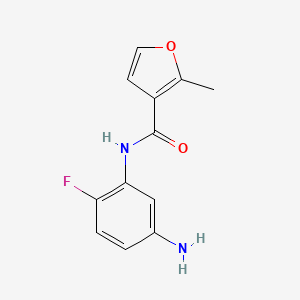
![6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306107.png)
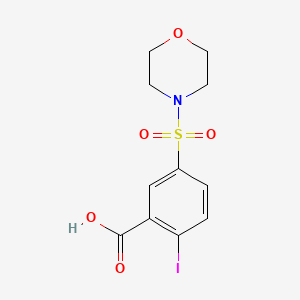
![N-[3-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B3306134.png)
![{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3306143.png)
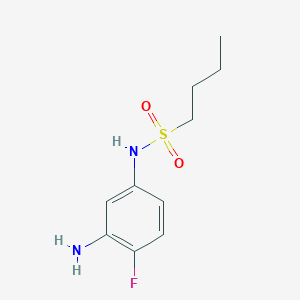

![N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3306166.png)
